4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione
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Overview
Description
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenyl and propynyloxy groups attached to a thiomorpholinedione core, which imparts specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Diazotization and Coupling: The resulting amines are diazotized and coupled with appropriate reagents to form the desired intermediate.
Acylation and Cyclization: The intermediate undergoes acylation followed by cyclization to form the thiomorpholinedione core.
Etherification: Finally, the propynyloxy group is introduced through an etherification reaction using propargyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting membrane integrity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione
- 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-oxadiazolidinedione
- 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-pyrrolidinedione
Uniqueness
This compound is unique due to its thiomorpholinedione core, which imparts specific reactivity and stability. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2,4-dichloro-5-prop-2-ynoxyphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-2-3-19-11-5-10(8(14)4-9(11)15)16-12(17)6-20-7-13(16)18/h1,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCEVIMOHYIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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